

# **Ervogastat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ervogastat** (PF-06865571) is an investigational, orally available, small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] Developed by Pfizer, it is currently in Phase 2 clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[2][3][4] NASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. By selectively inhibiting DGAT2, **Ervogastat** aims to reduce the accumulation of triglycerides in the liver, a central pathogenic feature of NASH.[5][6] This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for **Ervogastat**, based on preclinical and clinical studies.

## Pharmacokinetics Preclinical Profile

Detailed pharmacokinetic parameters of **Ervogastat** in preclinical species are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for informing clinical dose selection. The discovery of **Ervogastat** involved modifications to a prototype inhibitor to enhance its metabolic stability and overall pharmacokinetic properties.[7]



Table 1: Preclinical Pharmacokinetic Parameters of Ervogastat

| Species | Route<br>of<br>Adminis<br>tration | Dose                      | Cmax<br>(ng/mL)           | Tmax<br>(h)               | AUC<br>(ng·h/m<br>L)      | Half-life<br>(t½) (h)     | Bioavail<br>ability<br>(%) |
|---------|-----------------------------------|---------------------------|---------------------------|---------------------------|---------------------------|---------------------------|----------------------------|
| Rat     | Oral                              | Data not<br>availabl<br>e  |
| Dog     | Oral                              | Data not<br>available     | Data not available         |
| Monkey  | Oral                              | Data not<br>available     | Data not available         |

Quantitative data from preclinical studies are not yet publicly available in the reviewed literature.

#### **Clinical Pharmacokinetics**

A Phase 1, open-label, fixed-sequence, two-period study (NCT04800349/C2541007) was conducted in six healthy adult male participants to assess the ADME of radiolabeled **Ervogastat**.[1] The study involved a single 300 mg oral dose of [14C]PF-06865571 and, after a washout period, a single 100 μg intravenous dose of [14C]PF-06865571.[1]

Table 2: Human Pharmacokinetic Parameters of Ervogastat



| Parameter                           | Value                                                                     | Study Population    |  |  |  |
|-------------------------------------|---------------------------------------------------------------------------|---------------------|--|--|--|
| Absorption                          |                                                                           |                     |  |  |  |
| Bioavailability (F)                 | Data not available                                                        | Healthy Males       |  |  |  |
| Tmax (oral)                         | Data not available                                                        | Healthy Males       |  |  |  |
| Distribution                        |                                                                           |                     |  |  |  |
| Volume of Distribution (Vd)         | Data not available                                                        | Healthy Males       |  |  |  |
| Metabolism                          |                                                                           |                     |  |  |  |
| Primary Metabolizing Enzyme         | СҮРЗА                                                                     | In vitro data[6][8] |  |  |  |
| Major Metabolites                   | M2 and M6[1]                                                              | Healthy Males       |  |  |  |
| Elimination                         |                                                                           |                     |  |  |  |
| Terminal Elimination Half-life (t½) | 1.45 - 5.22 hours (single oral doses of 5-1500 mg)                        | Healthy Volunteers  |  |  |  |
| Total Excretion (Oral Dose)         | ~79% of the administered radioactive dose recovered in urine and feces[1] | Healthy Males       |  |  |  |
| Total Excretion (IV Dose)           | ~70% of the administered radioactive dose recovered in urine and feces[1] | Healthy Males       |  |  |  |
| Drug-Drug Interactions              |                                                                           |                     |  |  |  |

| Effect on **Ervogastat** PK (with Clesacostat) | No clinically meaningful differences in systemic exposure[8] | Healthy Volunteers |

## Pharmacodynamics Preclinical Evidence

In a preclinical model, rats fed a Western diet exhibited elevated plasma and hepatic triglycerides. Treatment with **Ervogastat** demonstrated a reduction in both plasma and hepatic triglycerides, supporting the compound's mechanism of action.



#### **Clinical Evidence**

The pharmacodynamic effects of **Ervogastat** have been evaluated in patients with NAFLD and MASH (Metabolic dysfunction-associated steatohepatitis), primarily by measuring the change in liver fat content using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

A randomized, double-blind, placebo-controlled Phase 2a study in 48 patients with NAFLD evaluated two doses of **Ervogastat** (50 mg and 300 mg) administered twice daily for 14 days. [9]

Table 3: Pharmacodynamic Effects of **Ervogastat** Monotherapy in NAFLD Patients (14-day study)

| Parameter                                            | Placebo (n=16) | Ervogastat 50 mg<br>BID (n=17)                  | Ervogastat 300 mg<br>BID (n=15)                 |
|------------------------------------------------------|----------------|-------------------------------------------------|-------------------------------------------------|
| Mean % Change in<br>Whole Liver Fat<br>from Baseline | -10.94%        | -32.62%                                         | -41.14%                                         |
| Change in Serum<br>Triglycerides                     | Not reported   | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |
| Change in Plasma<br>PCSK9                            | Not reported   | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |

Source: Saxena, A. et al. 70th Annu Meet Am Assoc Study Liver Dis (AASLD) (Nov 8-12, Boston) 2019, Abst 2127.[9]

The MIRNA trial (NCT04321031) was a larger Phase 2, randomized, double-blind, double-dummy study in 255 patients with biopsy-confirmed MASH and F2-F3 fibrosis.[2] This study evaluated several doses of **Ervogastat** monotherapy (25 mg, 75 mg, 150 mg, and 300 mg twice daily) and two combination regimens with the acetyl-CoA carboxylase (ACC) inhibitor, clesacostat, over 48 weeks.[2] The primary endpoint was a composite of MASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of MASH.[2]

Table 4: Primary Endpoint Achievement in the MIRNA Phase 2 Study (48 weeks)



| Treatment Group                              | N  | Proportion Achieving Primary Endpoint |  |
|----------------------------------------------|----|---------------------------------------|--|
| Placebo                                      | 34 | 38%                                   |  |
| Ervogastat 25 mg BID                         | 35 | 46%                                   |  |
| Ervogastat 75 mg BID                         | 48 | Data not fully disclosed              |  |
| Ervogastat 150 mg BID                        | 42 | Data not fully disclosed              |  |
| Ervogastat 300 mg BID                        | 31 | Data not fully disclosed              |  |
| Ervogastat 150 mg +<br>Clesacostat 5 mg BID  | 35 | Met primary endpoint                  |  |
| Ervogastat 300 mg +<br>Clesacostat 10 mg BID | 30 | Met primary endpoint                  |  |

While specific percentages for all monotherapy arms are not available, all **Ervogastat** experimental groups showed greater effects on MASH resolution without worsening of fibrosis than with placebo alone.[2] **Ervogastat** monotherapy did not meet the primary endpoint.[2]

### **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and the design of the key clinical studies, the following diagrams are provided in the DOT language for Graphviz.



Click to download full resolution via product page

Caption: Mechanism of action of **Ervogastat** in inhibiting triglyceride synthesis.





Click to download full resolution via product page

Caption: Workflow of the Phase 1 ADME study (NCT04800349/C2541007).

# Experimental Protocols Human ADME Study (NCT04800349/C2541007)

This Phase 1 study in healthy male volunteers was designed to characterize the absorption, metabolism, and excretion of **Ervogastat**.[1]

- Study Design: Open-label, fixed-sequence, two-period study.
- Participants: 6 healthy adult males.[1]
- Period 1: Administration of a single 300 mg oral dose of [14C] **Ervogastat**.
- Washout: A sufficient period to ensure clearance of the drug.



- Period 2: Administration of a single 100 μg intravenous microdose of [14C] **Ervogastat**.
- Sample Collection: Serial collection of blood, urine, and feces throughout the study periods.
- Analysis: Quantification of total radioactivity, as well as concentrations of unchanged
   Ervogastat and its metabolites in all matrices to determine mass balance, routes of
   excretion, and metabolic pathways.[1]

### MIRNA Phase 2 Study in MASH (NCT04321031)

This Phase 2 study was designed to evaluate the efficacy and safety of **Ervogastat** as a monotherapy and in combination with Clesacostat in patients with MASH and significant fibrosis.[2][10][11]

- Study Design: Randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.
- Participants: 255 adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.[2]
- Treatment Arms:
  - Placebo twice daily
  - Ervogastat 25 mg twice daily
  - Ervogastat 75 mg twice daily
  - Ervogastat 150 mg twice daily
  - Ervogastat 300 mg twice daily
  - Ervogastat 150 mg + Clesacostat 5 mg twice daily
  - Ervogastat 300 mg + Clesacostat 10 mg twice daily
- Treatment Duration: 48 weeks.[2]
- Primary Endpoint: A composite of:



- Resolution of MASH with no worsening of liver fibrosis.
- Improvement in liver fibrosis by at least one stage with no worsening of MASH.[2]
- Key Secondary/Exploratory Endpoints:
  - Change from baseline in liver fat content assessed by MRI-PDFF.
  - Changes in liver enzymes and other non-invasive markers of liver injury and fibrosis.
  - Safety and tolerability.

### Conclusion

**Ervogastat**, a selective DGAT2 inhibitor, has demonstrated a clear pharmacodynamic effect in reducing hepatic steatosis in patients with NAFLD and MASH. Its pharmacokinetic profile is characterized by oral availability and metabolism primarily via CYP3A. While **Ervogastat** monotherapy showed a positive effect on MASH resolution compared to placebo in the MIRNA trial, it did not meet the primary endpoint. However, the combination with the ACC inhibitor Clesacostat showed a more pronounced effect, meeting the primary endpoint in the same study.[2] The ongoing and future clinical development will further delineate the therapeutic potential of **Ervogastat**, both as a monotherapy and as part of a combination regimen, for the treatment of NASH. The favorable safety and tolerability profile observed thus far supports its continued investigation in this patient population with a high unmet medical need.[2][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pfizer.com [pfizer.com]
- 2. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis

### Foundational & Exploratory





(MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfizer.com [pfizer.com]
- 4. FDA grants Fast Track status for Pfizer's NASH combination therapy [pharmaceuticaltechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ervogastat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831021#the-pharmacokinetics-and-pharmacodynamics-of-ervogastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com